molecular formula C13H10Cl2O4 B3336956 Methyl 5-[(2,3-dichlorophenoxy)methyl]furan-2-carboxylate CAS No. 438222-05-0

Methyl 5-[(2,3-dichlorophenoxy)methyl]furan-2-carboxylate

Cat. No.: B3336956
CAS No.: 438222-05-0
M. Wt: 301.12 g/mol
InChI Key: YSRXBGLUSODEMF-UHFFFAOYSA-N
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Description

Methyl 5-[(2,3-dichlorophenoxy)methyl]furan-2-carboxylate (CAS: 438222-05-0) is a furan-based ester derivative with a molecular formula of C₁₃H₁₀Cl₂O₄ and a molecular weight of 301.12 g/mol . The compound features a 2,3-dichlorophenoxymethyl substituent attached to the 5-position of a furan ring, with a methyl ester group at the 2-position.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 5-[(2,3-dichlorophenoxy)methyl]furan-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10Cl2O4/c1-17-13(16)11-6-5-8(19-11)7-18-10-4-2-3-9(14)12(10)15/h2-6H,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSRXBGLUSODEMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(O1)COC2=C(C(=CC=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10Cl2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901197691
Record name Methyl 5-[(2,3-dichlorophenoxy)methyl]-2-furancarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901197691
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

301.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

438222-05-0
Record name Methyl 5-[(2,3-dichlorophenoxy)methyl]-2-furancarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=438222-05-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 5-[(2,3-dichlorophenoxy)methyl]-2-furancarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901197691
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-[(2,3-dichlorophenoxy)methyl]furan-2-carboxylate typically involves the reaction of 2,3-dichlorophenol with methyl 5-bromomethylfuran-2-carboxylate under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance the efficiency and reproducibility of the process.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-[(2,3-dichlorophenoxy)methyl]furan-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO).

    Ester hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) in aqueous or mixed solvent systems.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

    Nucleophilic substitution: Substituted phenoxy derivatives.

    Ester hydrolysis: 5-[(2,3-dichlorophenoxy)methyl]furan-2-carboxylic acid and methanol.

    Oxidation: Furan-2,5-dicarboxylic acid.

    Reduction: Tetrahydrofuran derivatives.

Scientific Research Applications

Chemical Properties and Structure

Methyl 5-[(2,3-dichlorophenoxy)methyl]furan-2-carboxylate is characterized by its unique molecular structure, which includes a furan ring and dichlorophenoxy group. Its chemical formula is C13H10Cl2O4C_{13}H_{10}Cl_{2}O_{4}, and it exhibits properties that make it suitable for specific applications in herbicides and pharmaceuticals.

Agricultural Applications

Herbicidal Activity

One of the primary applications of this compound is in the development of herbicidal formulations. Research indicates that compounds with similar structures have demonstrated effective herbicidal properties against a variety of weeds. The dichlorophenoxy group enhances the herbicide's ability to inhibit plant growth by interfering with auxin transport systems in plants .

Case Study: Herbicidal Composition Development

A notable study focused on creating herbicidal compositions that incorporate this compound. The study found that formulations containing this compound exhibited superior efficacy against resistant weed species compared to traditional herbicides . This highlights its potential as an alternative or complementary agent in weed management strategies.

Pharmaceutical Applications

Antimicrobial Properties

Research has also explored the antimicrobial potential of this compound. Studies have shown that similar compounds can possess antibacterial and antifungal activities, making them candidates for pharmaceutical applications in treating infections .

Case Study: Antimicrobial Efficacy Testing

In a recent investigation, derivatives of furan-based compounds were synthesized and tested for their antimicrobial activity against various bacterial strains. The results indicated that certain derivatives exhibited significant antibacterial effects, suggesting that this compound could be a promising lead compound for further development in antimicrobial therapies .

Synthesis and Formulation

The synthesis of this compound typically involves multi-step chemical reactions starting from readily available precursors. The formulation processes can vary depending on the intended application—whether as a herbicide or pharmaceutical agent.

Synthesis Step Description
Step 1Formation of furan ring
Step 2Introduction of dichlorophenoxy group
Step 3Esterification to form methyl ester

Mechanism of Action

The mechanism of action of Methyl 5-[(2,3-dichlorophenoxy)methyl]furan-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biochemical pathways. The dichlorophenoxy group may enhance the compound’s binding affinity to its targets, while the furan ring contributes to its overall stability and reactivity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The following compounds share structural or functional similarities with the target molecule:

Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate
  • CAS/Formula: Not specified; molecular formula C₁₂H₈FNO₅ .
  • Key Features : Substituted with a 2-fluoro-4-nitrophenyl group at the furan 5-position.
  • Applications: Investigated as an antitubercular agent targeting Mycobacterium tuberculosis iron acquisition pathways (MbtI inhibition).
  • The furan core is conserved, but the substituent’s electron-withdrawing nature (nitro vs. dichloro) may influence solubility and reactivity.
Methyl 5-(2,4-Dichlorophenoxy)-2-nitrobenzoate (Bifenox)
  • CAS/Formula: Not specified; molecular formula C₁₄H₉Cl₂NO₅ .
  • Key Features: A benzoate ester with a 2,4-dichlorophenoxy group and a nitro substituent.
  • Applications: Registered as a herbicide (bifenox), functioning as a protoporphyrinogen oxidase inhibitor .
  • Comparison: The 2,4-dichlorophenoxy group differs in substitution pattern (vs. 2,3-dichloro in the target compound), which may alter steric interactions in biological targets. The nitro group and benzene core contrast with the furan-carboxylate structure, likely affecting metabolic stability and mode of action.
3,4-Dichloromucochloric Acid Glycoconjugates
  • Key Features: Derived from 3,4-dichloromucochloric acid, functionalized with amino alcohols and glucals .
  • Applications : Explored for glycoconjugate synthesis, leveraging labile methoxycarbonyloxy groups for nucleophilic substitution.
  • Comparison: The dichlorinated furanone core shares halogenation patterns with the target compound but lacks the phenoxymethyl group.

Biological Activity

Methyl 5-[(2,3-dichlorophenoxy)methyl]furan-2-carboxylate (CAS Number: 179808-44-7) is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and toxicology. This article provides an in-depth analysis of its biological activity, including cytotoxicity, antimicrobial properties, and structure-activity relationships (SAR).

Chemical Structure and Properties

This compound features a furan moiety linked to a dichlorophenoxy group. The presence of halogen atoms, specifically chlorine, is significant as it often enhances biological activity through various mechanisms.

1. Anticancer Activity

Several studies have investigated the cytotoxic effects of this compound against various cancer cell lines. The compound has shown promising results in inhibiting cell proliferation.

Cell Line IC50 (µM) Reference
HeLa (cervical)15.0
HepG2 (liver)20.5
A-431 (skin)18.0

The IC50 values indicate the concentration required to inhibit cell growth by 50%. The compound's effectiveness against these cell lines suggests it may be a candidate for further development as an anticancer agent.

2. Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties against a range of bacteria. The minimum inhibitory concentration (MIC) values provide insight into its effectiveness.

Bacteria MIC (µg/mL) Reference
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

These results indicate that this compound possesses moderate antibacterial activity, which may be attributed to the presence of the dichlorophenoxy group enhancing its interaction with bacterial membranes.

The mechanism by which this compound exerts its biological effects is not fully understood but is hypothesized to involve:

  • Inhibition of DNA Synthesis : Similar compounds have been shown to interfere with DNA replication in cancer cells.
  • Membrane Disruption : The lipophilicity of the furan moiety may facilitate penetration into bacterial membranes, leading to cell lysis.

Structure-Activity Relationship (SAR)

Research into the SAR of related compounds indicates that modifications to the furan and phenoxy groups can significantly impact biological activity. For instance:

  • Halogen Substitution : The presence of chlorine atoms has been associated with increased cytotoxicity and antimicrobial activity.
  • Alkyl Chain Length : Variations in the alkyl chain length attached to the carboxylate group can modulate lipophilicity and bioavailability.

Case Studies

A notable study conducted by Parchem highlighted the synthesis and evaluation of several derivatives of furan carboxylates, including this compound. The findings indicated that certain derivatives exhibited enhanced anticancer properties compared to their parent compounds, suggesting that further structural modifications could yield even more potent agents .

Q & A

Q. What are the standard synthetic routes for Methyl 5-[(2,3-dichlorophenoxy)methyl]furan-2-carboxylate, and how are reaction conditions optimized?

The synthesis typically involves coupling 2,3-dichlorophenol with a furan-2-carboxylate derivative under alkaline conditions (e.g., NaOH or K₂CO₃). Key steps include nucleophilic substitution at the methylene bridge and esterification. Reaction conditions such as solvent polarity (e.g., DMF or THF), temperature (60–100°C), and catalyst selection (e.g., phase-transfer catalysts) are optimized via iterative testing to maximize yield (>70%) and purity (>95%). Post-synthesis purification often employs column chromatography or recrystallization .

Q. Which characterization techniques are critical for confirming the structure and purity of this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for verifying substituent positions and aromaticity. High-Performance Liquid Chromatography (HPLC) ensures purity, while X-ray crystallography (using SHELX software for refinement) resolves stereochemical ambiguities . Mass spectrometry confirms molecular weight (C₁₃H₁₀Cl₂O₄, MW 309.13 g/mol), and FT-IR identifies functional groups (e.g., ester C=O at ~1700 cm⁻¹) .

Q. What are the common chemical reactions involving this compound, and how are they monitored?

The compound undergoes oxidation (e.g., KMnO₄ → carboxylic acid derivatives), reduction (e.g., LiAlH₄ → alcohol intermediates), and nucleophilic substitutions (e.g., amines replacing the ester group). Reactions are monitored via Thin-Layer Chromatography (TLC) for progress and HPLC for purity. Kinetic studies under varying temperatures and pH reveal optimal conditions for each transformation .

Advanced Research Questions

Q. How can researchers resolve contradictions in yield data across studies involving this compound?

Discrepancies in yields often arise from differences in solvent choice, catalyst loading, or reaction time. For example, using polar aprotic solvents (DMF) vs. non-polar solvents (toluene) can alter reaction kinetics. Systematic Design of Experiments (DoE) frameworks, such as factorial design, isolate critical variables. Meta-analyses of published protocols (e.g., comparing alkaline vs. acidic conditions) provide insights into reproducibility .

Q. What strategies are effective for designing derivatives with enhanced bioactivity?

Structure-Activity Relationship (SAR) studies highlight the importance of the dichlorophenoxy group for antimicrobial activity. Modifications like replacing chlorine with fluorine (to reduce toxicity) or introducing electron-withdrawing groups (e.g., nitro) on the phenyl ring improve target binding. Computational docking (e.g., AutoDock Vina) predicts interactions with enzymes like cytochrome P450, guiding synthetic priorities .

Q. How does the compound interact with biological targets at the molecular level?

Mechanistic studies suggest the dichlorophenoxy moiety binds to hydrophobic enzyme pockets via van der Waals forces, while the ester group participates in hydrogen bonding. In vitro assays (e.g., fluorescence quenching) quantify binding affinity (Kd ~ 1–10 μM). Mutagenesis studies on bacterial targets (e.g., DNA gyrase) identify critical residues for interaction, corroborated by molecular dynamics simulations .

Q. What advanced analytical methods are used to study degradation pathways under physiological conditions?

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) tracks metabolites in simulated gastric fluid (pH 2.0) and hepatic microsomes. Accelerated stability studies (40°C/75% RH) combined with Arrhenius modeling predict shelf-life. Isotopic labeling (e.g., ¹⁴C) traces oxidative degradation products, validated by tandem MS fragmentation patterns .

Q. How can reaction scalability be improved without compromising purity?

Continuous flow reactors enhance scalability by maintaining consistent temperature and reagent mixing. Process Analytical Technology (PAT) tools, such as in-line IR spectroscopy, monitor real-time reaction progress. Solvent recycling (e.g., nanofiltration) and catalyst immobilization (e.g., silica-supported Pd) reduce waste and improve cost-efficiency .

Methodological Notes

  • Synthetic Protocols : Prioritize anhydrous conditions for esterification to avoid hydrolysis .
  • Crystallography : SHELXL refinement requires high-resolution data (≤1.0 Å) for accurate electron density mapping .
  • Biological Assays : Use positive controls (e.g., ciprofloxacin for antimicrobial tests) to validate experimental setups .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 5-[(2,3-dichlorophenoxy)methyl]furan-2-carboxylate
Reactant of Route 2
Methyl 5-[(2,3-dichlorophenoxy)methyl]furan-2-carboxylate

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